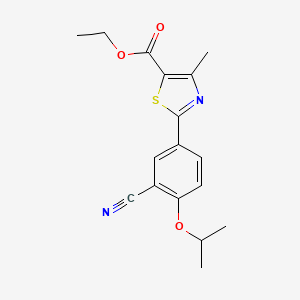

Febuxostat Isopropyl Isomer Ethyl Ester

Description

Contextualization as a Related Substance in Pharmaceutical Synthesis

In the manufacturing of pharmaceuticals, the purity of the final active ingredient is paramount. During the complex multi-step synthesis of drugs like Febuxostat, a non-purine selective inhibitor of xanthine (B1682287) oxidase, various related substances and impurities can form. derpharmachemica.comnewdrugapprovals.orgpharmtech.com Febuxostat Isopropyl Isomer Ethyl Ester is identified as one such process-related substance. pharmaffiliates.comamericanchemicalsuppliers.com

Its formation is linked to the synthesis of Febuxostat itself. The standard synthesis of Febuxostat involves a key intermediate, ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylate, which features an isobutyl group. derpharmachemica.comnewdrugapprovals.org The "Isopropyl Isomer Ethyl Ester" is structurally similar but contains an isopropyl group instead of the isobutyl group. This isomeric impurity can arise if the raw materials used in the synthesis contain isopropyl analogues or if solvents like isopropyl alcohol are used or present as contaminants during the manufacturing process. derpharmachemica.com The identification and control of such related substances are critical for ensuring the consistency and safety of the final pharmaceutical product.

Significance as a Synthetic Intermediate for Active Pharmaceutical Ingredients

Beyond its identity as a process-related impurity, this compound serves a crucial function as a synthetic intermediate. pharmaffiliates.comcymitquimica.com Its primary application is in the deliberate synthesis of its corresponding carboxylic acid, known as Febuxostat Isopropyl Isomer. pharmaffiliates.com

Febuxostat Isopropyl Isomer is itself a known impurity of Febuxostat. medchemexpress.com To accurately detect and quantify this impurity in batches of the final drug product, pharmaceutical quality control laboratories require a pure, well-characterized reference standard of the impurity. Therefore, this compound is synthesized as a precursor, which is then hydrolyzed to produce the Febuxostat Isopropyl Isomer reference standard. pharmaffiliates.comcymitquimica.com This application underscores its importance in the analytical procedures that safeguard the quality of the commercial drug.

Historical Development of Research Focus

The research focus on this compound is a direct consequence of the historical development of its parent drug, Febuxostat. Following the discovery of Febuxostat in the late 1990s by Japanese scientists, the initial research and development efforts were centered on establishing its efficacy and developing viable large-scale synthesis routes. newdrugapprovals.org

As the drug moved through clinical trials and toward commercialization, the focus of chemical research expanded significantly. Regulatory bodies worldwide mandate stringent purity requirements for APIs, which propelled intensive investigation into all potential process-related impurities. pharmtech.com This led to the identification of minor components formed during synthesis, including isomeric impurities. Consequently, research efforts were directed toward identifying, synthesizing, and characterizing these compounds. The study of this compound emerged during this phase, driven by the need to create analytical standards for quality control. The evolution of research from the primary synthesis of the main drug to the detailed analysis of its minor related substances reflects the maturation of the pharmaceutical development process. pharmtech.comresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C17H18N2O3S |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

ethyl 2-(3-cyano-4-propan-2-yloxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C17H18N2O3S/c1-5-21-17(20)15-11(4)19-16(23-15)12-6-7-14(22-10(2)3)13(8-12)9-18/h6-8,10H,5H2,1-4H3 |

InChI Key |

FCJQLDKQXVDDTO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OC(C)C)C#N)C |

Origin of Product |

United States |

Molecular Identity and Chemical Nomenclature

Systematic IUPAC Nomenclature and Common Synonyms

Febuxostat Isopropyl Isomer Ethyl Ester is a chemical compound identified with the CAS Number 144060-84-4. americanchemicalsuppliers.compharmaffiliates.com Its systematic IUPAC name has not been consistently reported across chemical databases; however, its structure is well-defined by common nomenclature. The most frequently used synonym is Ethyl 2-(3-Cyano-4-isopropoxyphenyl)-4-methylthiazole-5-carboxylate . americanchemicalsuppliers.comcymitquimica.comsimsonpharma.com

Another systematic synonym is 5-Thiazolecarboxylic acid, 2-[3-cyano-4-(1-methylethoxy)phenyl]-4-methyl-, ethyl ester . pharmaffiliates.com These names describe a thiazole (B1198619) ring system as the core structure, substituted at various positions. The compound is primarily known in the context of pharmaceutical research and manufacturing as a reference standard. pharmaffiliates.com

| Identifier | Value |

| Common Name | This compound |

| Synonym 1 | Ethyl 2-(3-Cyano-4-isopropoxyphenyl)-4-methylthiazole-5-carboxylate americanchemicalsuppliers.comcymitquimica.com |

| Synonym 2 | 5-Thiazolecarboxylic acid, 2-[3-cyano-4-(1-methylethoxy)phenyl]-4-methyl-, ethyl ester pharmaffiliates.com |

| CAS Number | 144060-84-4 americanchemicalsuppliers.compharmaffiliates.com |

| Molecular Formula | C17H18N2O3S pharmaffiliates.comcymitquimica.com |

| Molecular Weight | 330.4 g/mol pharmaffiliates.comcymitquimica.com |

Relationship to Febuxostat and Other Related Substances

This compound is chemically related to Febuxostat, a well-known xanthine (B1682287) oxidase inhibitor. americanchemicalsuppliers.comcymitquimica.com Specifically, it is described as an intermediate in the synthesis of Febuxostat Isopropyl Isomer. cymitquimica.compharmaffiliates.com The Isopropyl Isomer, in turn, is recognized as a process-related impurity of Febuxostat. americanchemicalsuppliers.comcymitquimica.commedchemexpress.com The presence of such impurities is closely monitored during the manufacturing of active pharmaceutical ingredients to ensure purity and quality. derpharmachemica.com

The direct derivative of this compound is its corresponding carboxylic acid, known as Febuxostat Isopropyl Isomer or Febuxostat Isopropoxy Acid . americanchemicalsuppliers.com This compound is formed by the hydrolysis of the ethyl ester group of the parent molecule. It is a significant, known impurity of Febuxostat. medchemexpress.com

| Identifier | Value |

| Common Name | Febuxostat Isopropyl Isomer medchemexpress.comelitesynthlaboratories.comchemxtree.com |

| Systematic Name | 2-(3-cyano-4-propan-2-yloxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |

| Synonyms | 2-(3-Cyano-4-isopropoxyphenyl)-4-methylthiazole-5-carboxylic acid, Febuxostat Isopropyl Ether Analog, Febuxostat Impurity K americanchemicalsuppliers.com |

| CAS Number | 144060-52-6 americanchemicalsuppliers.com |

| Molecular Formula | C15H14N2O3S americanchemicalsuppliers.com |

| Molecular Weight | 302.35 g/mol americanchemicalsuppliers.com |

The core structure of Febuxostat has been modified to create various esters and analogues, often studied as impurities or derivatives during process development. derpharmachemica.com These compounds differ primarily in the ester group at the 5-position of the thiazole ring or the ether group on the phenyl ring.

Notable examples include:

Febuxostat Ethyl Ester : An ester of Febuxostat itself, where the isobutoxy group is present on the phenyl ring instead of the isopropoxy group. Its chemical name is Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate. synzeal.comsimsonpharma.com

Febuxostat Isopropyl Ester : This compound has an isopropyl ester group at the 5-position of the thiazole ring and the standard isobutoxy group on the phenyl ring. synzeal.comclearsynth.com

Febuxostat Butyl Ether Analog : An analogue where a butoxy group replaces the isopropoxy group on the phenyl ring. synzeal.comcheminorlifesciences.com

Descyano Analogues : A class of related substances where the cyano group on the phenyl ring is absent. An example is 3-Descyano Febuxostat Ethyl Ester. pharmaffiliates.comcheminorlifesciences.com

These variations are critical for analytical chemists to identify and control during the synthesis of Febuxostat. derpharmachemica.comhakon-art.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Febuxostat Ethyl Ester | 160844-75-7 | C18H20N2O3S | 344.43 simsonpharma.comsynzeal.com |

| Febuxostat Isopropyl Ester | 1346238-10-5 | C19H22N2O3S | 358.45 clearsynth.com |

| Febuxostat Butyl Ether Analog | 1657014-33-9 | C16H16N2O3S | 316.4 synzeal.com |

| 3-Descyano Febuxostat Ethyl Ester | 144060-97-9 | C17H21NO3S | 319.42 pharmaffiliates.comcheminorlifesciences.com |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to Synthesis of Febuxostat Isopropyl Isomer Ethyl Ester

The synthesis of this compound is not a trivial endeavor, requiring precise control over reaction conditions and a strategic selection of synthetic routes. The approaches are designed to efficiently construct the complex molecular architecture, balancing yield, purity, and industrial scalability.

Multi-step Reaction Sequences

The creation of the target compound is inherently a multi-step process, involving a series of sequential chemical reactions. epo.org A common pathway begins with simpler, commercially available starting materials which are progressively elaborated to build the final structure. google.comgoogleapis.com One prominent route starts from 4-hydroxybenzonitrile, which undergoes a series of transformations including bromination, alkylation with isobutyl bromide, and cyanation to yield 4-isobutoxy-1,3-benzene dicarbonitrile. google.com This dinitrile is then selectively converted to a thioamide, which is a crucial intermediate for the thiazole (B1198619) ring formation. google.com

Another established sequence begins with 4-hydroxy-3-nitrobenzaldehyde. epo.orgnewdrugapprovals.org This process involves:

Conversion of the aldehyde to a nitrile group. epo.org

Transformation of the nitrile into a thioamide. epo.org

Cyclization with a keto-ester to form the ethyl thiazole-5-carboxylate core. epo.org

Alkylation of the phenolic hydroxyl group. epo.org

Reduction of the nitro group to an amine. epo.org

Conversion of the amine to a cyano group via a Sandmeyer-type reaction. epo.org

Each step in these sequences must be optimized to ensure high conversion and minimize the formation of impurities, which can be challenging to remove in later stages. newdrugapprovals.org

Convergent and Linear Synthesis Strategies

The synthesis of Febuxostat and its analogues, including the Isopropyl Isomer Ethyl Ester, can be analyzed in terms of linear and convergent strategies. A purely linear synthesis would involve the step-by-step modification of a single starting material in a sequential fashion. For instance, starting with a simple benzene (B151609) derivative and adding the required functional groups one by one would constitute a linear approach.

Key Precursors and Starting Materials

The success of any synthetic strategy hinges on the availability and reactivity of its key precursors. For this compound, three classes of compounds are of paramount importance.

Benzothioamide Derivatives

Benzothioamide derivatives are critical for forming the 2-phenyl component of the thiazole ring. The specific precursor used is typically 3-cyano-4-isobutoxybenzothioamide (B64486). newdrugapprovals.orgderpharmachemica.com This intermediate contains the substituted phenyl ring with the necessary cyano and isobutoxy groups already in place. It is synthesized from the corresponding benzonitrile, for example, by reaction with thioacetamide (B46855) in the presence of an acid catalyst. google.com Alternative routes may start with precursors like 4-hydroxy thiobenzamide, which is later functionalized. google.comgoogle.com

| Key Benzothioamide Precursors | Role in Synthesis |

| 3-cyano-4-isobutoxybenzothioamide | Provides the substituted phenyl moiety for the thiazole ring. newdrugapprovals.orgderpharmachemica.com |

| 4-hydroxy thiobenzamide | An earlier-stage precursor requiring subsequent formylation, alkylation, and cyanation. google.comgoogle.com |

Halogenated Keto-esters

To construct the thiazole-5-carboxylate portion of the molecule, an α-halogenated β-keto-ester is required. The most commonly cited reactant for this purpose is ethyl 2-chloro-3-oxobutanoate, also known as ethyl 2-chloroacetoacetate. epo.orgnewdrugapprovals.orgderpharmachemica.comgoogle.com This molecule provides the necessary carbon backbone (C4-C5 and the methyl group at C4) and the ethyl ester function at the C5 position of the resulting thiazole ring. derpharmachemica.com The reaction with the benzothioamide is a classic Hantzsch thiazole synthesis, a cyclocondensation reaction that proceeds by heating the two components in a suitable solvent like isopropanol (B130326) or ethanol (B145695). derpharmachemica.comgoogle.com

| Halogenated Keto-ester | Chemical Name | Role in Synthesis |

| C₆H₉ClO₃ | Ethyl 2-chloro-3-oxobutanoate | Reacts with the thioamide to form the 4-methyl-5-ethoxycarbonylthiazole ring. newdrugapprovals.orgderpharmachemica.com |

Cyano-phenyl Intermediates

The synthesis often begins with simpler cyano-phenyl compounds that are elaborated into the more complex benzothioamide precursor. These starting materials are fundamental to establishing the correct substitution pattern on the phenyl ring. justia.comgoogle.com Key intermediates in this class include:

4-Cyanophenol : A versatile starting material used in routes that build the final substitution pattern through steps like formylation and alkylation. google.com

4-Hydroxy-3-nitrobenzonitrile : Used in a multi-step sequence where the nitro group is eventually converted to the required cyano group at the 3-position. epo.org

4-Isobutoxy-1,3-benzenedicarbonitrile : A later-stage intermediate where both cyano groups are present; one is selectively converted to the thioamide. googleapis.com

Reaction Mechanisms and Pathways in Synthesis

The synthesis of Febuxostat involves several key chemical transformations. A common pathway begins with starting materials like 4-hydroxythiobenzamide (B41779) or p-nitrophenyl-carbonitrile and proceeds through the formation of a central thiazole ring, followed by modifications to the phenyl ring and eventual hydrolysis to the final carboxylic acid. The ethyl ester intermediate, specifically ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, is a crucial compound in many synthetic routes.

Cyclization Reactions

The formation of the thiazole ring is a cornerstone of Febuxostat synthesis, typically achieved through a Hantzsch thiazole synthesis.

Mechanism : This reaction involves the condensation of a thioamide with an α-halo ketone or a related compound. In the synthesis of the Febuxostat core, a common method is the reaction between a substituted thiobenzamide, such as 3-cyano-4-isobutoxybenzothioamide, and an ethyl 2-haloacetoacetate, like ethyl 2-chloro-3-oxobutanoate. derpharmachemica.comgoogle.com The reaction proceeds via nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halo-ester, followed by intramolecular condensation and dehydration to form the thiazole ring. globethesis.com

Reactants and Conditions :

Thioamide Component : The synthesis can start from 4-hydroxythiobenzamide, which is later modified, or from a more complex thioamide where the cyano and isobutoxy groups are already present. patsnap.comcjph.com.cn One route involves reacting 3-cyano-4-isobutoxybenzothioamide with ethyl-2-chloro-3-oxobutanoate. derpharmachemica.com

α-Halo Ester Component : Ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate are frequently used. newdrugapprovals.orggoogle.com

Solvent : The reaction is often carried out in an alcohol solvent such as ethanol or isopropanol under reflux conditions. derpharmachemica.compatsnap.comgoogle.com

The cyclization yields the ethyl ester of the thiazole derivative, a direct precursor to Febuxostat. For instance, reacting 3-cyano-4-isobutoxybenzothioamide with ethyl-2-chloro-3-oxobutanoate in isopropanol at 75-80°C yields ethyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate. derpharmachemica.com

| Thioamide Reactant | α-Halo Ester Reactant | Solvent | Key Product |

|---|---|---|---|

| 3-cyano-4-isobutoxybenzothioamide | ethyl-2-chloro-3-oxobutanoate | Isopropanol | ethyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate |

| 4-hydroxythiobenzamide | ethyl 2-chloroacetoacetate | Ethanol | ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate |

| 3-aldehyde-4-hydroxy thiobenzamide | 2-halo methyl aceto acetate (B1210297) | Not Specified | 2-(3-aldehyde-4-hydroxy phenyl)-4-methyl-5-ethoxy carbonyl thiazole |

Alkylation Reactions

Alkylation is a critical step to introduce the isobutyl ether group onto the phenyl ring of the thiazole intermediate. This is typically performed as a Williamson ether synthesis.

Mechanism : The reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion. The phenolic hydroxyl group of an intermediate, such as ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate or ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, is deprotonated by a base to form a more nucleophilic phenoxide. globethesis.comnewdrugapprovals.orgepo.org This phenoxide then attacks the alkyl halide, in this case, an isobutyl halide.

Reactants and Conditions :

Substrate : A phenolic intermediate like ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. epo.org

Alkylating Agent : Isobutyl bromide or another isobutyl halide is commonly used. epo.orgjustia.comgoogle.com

Base : An inorganic base is required to deprotonate the phenol. Potassium carbonate (K₂CO₃) is frequently employed. newdrugapprovals.orgepo.orgjustia.com Other bases like sodium carbonate or lithium carbonate can also be used. google.com

Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA) are suitable for this reaction. newdrugapprovals.orgjustia.comepo.org

For example, ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate can be alkylated with isobutyl bromide in the presence of potassium carbonate in DMF to yield ethyl 2-[3-cyano-4-(2-methylpropoxy) phenyl]-4-methylthiazole-5-carboxylate. epo.orggoogle.com

| Substrate | Alkylating Agent | Base | Solvent |

|---|---|---|---|

| ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate | 1-bromo-2-methylpropane | Potassium Carbonate | Dimethylformamide (DMF) |

| ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | isobutyl bromide | Potassium Carbonate | Dimethylformamide (DMF) |

| 3-Bromo-4-hydroxybenzonitrile | i-butyl bromide | Potassium Carbonate (K₂CO₃), Potassium Iodide (KI) | Dimethylacetamide (DMA) |

Esterification Processes

While the primary synthesis routes build the molecule with the ethyl ester group already in place, esterification can be relevant for synthesizing related impurities or in alternative pathways. For instance, Febuxostat itself can be esterified to produce its corresponding esters.

Mechanism : This is a classic Fischer esterification reaction. The carboxylic acid (Febuxostat) is reacted with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄). derpharmachemica.com The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. Subsequent dehydration leads to the formation of the ester.

Reactants and Conditions :

Substrate : 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (Febuxostat). derpharmachemica.com

Alcohol : Methanol, ethanol, isopropanol, or n-butanol can be used to generate the corresponding methyl, ethyl, isopropyl, or butyl esters. derpharmachemica.com

Catalyst : Concentrated sulfuric acid is a common catalyst. derpharmachemica.com

Temperature : The reaction is typically heated to the reflux temperature of the alcohol being used. derpharmachemica.com

This process is particularly useful for the deliberate synthesis of ester impurities of Febuxostat for analytical and characterization purposes. derpharmachemica.com

Conversion of Functional Groups

The synthesis of Febuxostat involves several crucial functional group interconversions, particularly the formation of the nitrile (cyano) group.

From an Aldehyde : One common route involves converting a formyl (aldehyde) group to a nitrile group. The intermediate ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is reacted with hydroxylamine (B1172632) hydrochloride. newdrugapprovals.org This reaction first forms an oxime, which is then dehydrated to yield the nitrile. newdrugapprovals.org The dehydration can be facilitated by reagents or conditions that promote the elimination of water. Formic acid has been used as a solvent for this transformation. newdrugapprovals.org

From an Amine (Sandmeyer Reaction) : An alternative pathway involves the conversion of an amino group to a nitrile. An intermediate such as ethyl 2-(3-amino-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate undergoes diazotization with sodium nitrite (B80452) (NaNO₂) in an acidic medium. epo.orggoogle.com The resulting diazonium salt is then treated with a cyanide source, such as a mixture of cuprous cyanide and potassium cyanide, to introduce the cyano group. newdrugapprovals.org

Hydrolysis of the Ester : The final step in many synthetic routes is the conversion of the ethyl ester group of the intermediate, ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylate, into the carboxylic acid of Febuxostat. This is achieved through saponification (base-catalyzed hydrolysis).

Reagents : Aqueous sodium hydroxide (B78521) (NaOH) is commonly used. newdrugapprovals.orgjustia.com Other bases like barium hydroxide have also been employed to potentially reduce the formation of amide by-products. justia.com

Solvents : A mixture of solvents like ethanol, tetrahydrofuran (B95107) (THF), and water is often used for the hydrolysis. newdrugapprovals.orgjustia.com

Procedure : The reaction mixture is typically heated to facilitate the hydrolysis. newdrugapprovals.org Following the reaction, the mixture is cooled and acidified (e.g., with HCl) to precipitate the final Febuxostat product. derpharmachemica.comjustia.com

Process Optimization and Yield Enhancement

Optimizing the synthesis of Febuxostat is crucial for industrial production to maximize yield, improve purity, and ensure an environmentally and economically viable process.

Key strategies for optimization include:

Reagent Selection : Using milder and less toxic reagents. For example, some processes avoid the use of highly toxic cyanides by converting a formyl group to a nitrile instead. epo.orggoogle.com

Reaction Conditions : Adjusting temperature, reaction time, and the stoichiometry of reactants can significantly impact yield and impurity profiles. epo.orgepo.org For instance, controlling the amount of sodium hydroxide and reaction time during the final hydrolysis step can minimize the formation of amide and diacid impurities. newdrugapprovals.org

Purification Techniques : Developing efficient purification methods, such as recrystallization from suitable solvent systems (e.g., acetone (B3395972) or ethyl acetate), is essential to achieve high purity of the final product. epo.orgjustia.com

Solvent Selection and Optimization

The choice of solvent is critical in every step of Febuxostat synthesis, influencing reaction rates, yields, and the ease of product isolation and purification.

Cyclization Step : Alcohols like ethanol and isopropanol are effective solvents for the Hantzsch thiazole synthesis, facilitating the reaction between the thioamide and the α-halo ester. derpharmachemica.compatsnap.comgoogle.com

Alkylation Step : Polar aprotic solvents such as DMF, DMA, and N-methylpyrrolidone (NMP) are preferred for the Williamson ether synthesis. google.comgoogle.comepo.org These solvents effectively solvate the cations of the base, leaving the phenoxide anion more reactive.

Hydrolysis Step : A mixture of solvents is often optimal for the final saponification. A combination of an organic solvent like tetrahydrofuran (THF) or an alcohol (methanol, ethanol) with water ensures that both the organic ester intermediate and the aqueous base are sufficiently soluble for the reaction to proceed efficiently. newdrugapprovals.orgjustia.com

Purification : For recrystallization and purification, a range of solvents including ketones (acetone), esters (ethyl acetate), and alcohols (methanol, ethanol) are used. justia.com The selection depends on the solubility of Febuxostat and its impurities at different temperatures. Studies have systematically evaluated the solubility of Febuxostat in various mono solvents, identifying polyethylene (B3416737) glycol-400 (PEG-400) and Transcutol-HP (THP) as solvents in which it has high solubility, which is valuable information for purification and formulation processes. nih.gov

Catalyst Systems and Reagent Stoichiometry

The synthesis of this compound is analogous to that of its isobutyl counterpart, primarily involving an etherification reaction. A key catalyst in this process is an inorganic base, with potassium carbonate being a frequently utilized example. The base plays a crucial role in facilitating the reaction between the hydroxyl group of the precursor molecule and the alkyl halide.

The stoichiometry of the reagents is a critical parameter that dictates the efficiency of the reaction. Based on synthetic procedures for closely related isomers, a significant molar excess of the base is typically employed to drive the reaction to completion. For instance, in the synthesis of the isobutyl isomer, approximately 6.25 molar equivalents of potassium carbonate are used relative to the starting thiazole carboxylate. Similarly, the alkylating agent, in this case, isopropyl bromide, is also used in excess, typically around 3 molar equivalents, to ensure complete conversion of the starting material.

| Reagent | Molar Equivalents (relative to starting ester) |

| Ethyl-2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazole carboxylate | 1.0 |

| Potassium Carbonate | ~6.25 |

| Isopropyl Bromide | ~3.0 |

Reaction Condition Parameters (Temperature, Pressure, Time)

The reaction conditions are meticulously controlled to optimize the synthesis of this compound. These parameters have a direct impact on reaction kinetics, yield, and the impurity profile of the product.

Temperature: The etherification reaction is typically conducted at an elevated temperature to ensure a reasonable reaction rate. For the analogous isobutyl isomer synthesis, the reaction mixture is heated to approximately 75°C. chemicalbook.com This temperature provides sufficient energy to overcome the activation barrier of the reaction without promoting significant degradation of the reactants or products.

Pressure: The synthesis is generally carried out at atmospheric pressure, as there are no gaseous reactants or products that would necessitate high-pressure conditions.

Time: The duration of the reaction is another critical factor. The reaction is monitored until completion, which, for similar syntheses, can take around 8 hours. chemicalbook.com Prolonged reaction times may lead to the formation of undesired byproducts.

| Parameter | Value |

| Temperature | ~75°C |

| Pressure | Atmospheric |

| Time | ~8 hours |

Purification Methodologies for Synthetic Products

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and any byproducts formed during the reaction. The purification process is essential to meet the stringent purity requirements for pharmaceutical intermediates.

Crystallization and Recrystallization Techniques

Crystallization is a fundamental technique for the purification of solid organic compounds. After the reaction is complete, the mixture is typically cooled, and water is added to precipitate the crude product. chemicalbook.com The resulting solid is then collected by filtration and washed.

Recrystallization is a further purification step that involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of purer crystals. For Febuxostat and its intermediates, a variety of solvents can be employed for recrystallization. These include:

Alcohols: Methanol, ethanol, isopropanol, n-butanol

Ketones: Acetone

Esters: Ethyl acetate

The choice of solvent is critical and depends on the solubility of the compound at different temperatures and the solubility of the impurities. For instance, in related processes, n-butanol and ethanol have been used for recrystallization. google.comresearchgate.net

Chromatographic Separation in Synthesis

In some synthetic routes for related compounds, column chromatography is employed as a purification method. google.com This technique is particularly useful for separating compounds with similar polarities that may be difficult to separate by crystallization alone. While not always required for this specific synthetic step if the crystallization is efficient, it remains a viable and powerful tool for achieving high purity. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents) is tailored to the specific separation required.

Chemical Stability and Degradation Pathways

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. However, a thorough search of scientific databases and chemical literature reveals no specific studies that have subjected Febuxostat Isopropyl Isomer Ethyl Ester to the following stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.

Hydrolytic Degradation (Acidic, Alkaline, Neutral)

There is no available data from forced degradation studies on the hydrolytic stability of this compound across a range of pH values.

Oxidative Degradation

Specific studies on the degradation of this compound under oxidative stress conditions have not been reported.

Photolytic Degradation

The photostability of this compound has not been specifically investigated or documented in available literature.

Thermal Degradation

There are no dedicated studies on the thermal degradation of this compound.

Identification and Characterization of Degradation Products

As there are no published forced degradation studies for this compound, there is consequently no information available on the identification and characterization of its potential degradation products.

Postulated Degradation Mechanisms

Without experimental data from stress testing, it is not possible to postulate the degradation mechanisms for this compound.

Kinetic Studies of Degradation Processes

Forced degradation studies are crucial in the pharmaceutical industry to understand the chemical stability of active pharmaceutical ingredients (APIs) and to identify potential degradation products. While specific kinetic studies on this compound are not extensively detailed in publicly available literature, comprehensive degradation studies have been conducted on the parent compound, Febuxostat. These studies provide valuable insights into the lability of the molecule under various stress conditions, which can be extrapolated to understand the potential behavior of its related isomers and esters.

Research conducted in line with the International Council for Harmonisation (ICH) guidelines has shown that Febuxostat is susceptible to degradation under specific stress conditions. Notably, it is largely stable under thermal, photolytic, oxidative, and basic hydrolytic conditions. researchgate.netresearchgate.net However, it demonstrates significant lability in the presence of acid. researchgate.netresearchgate.net

One study revealed that under acidic hydrolysis, Febuxostat experienced a total degradation of 21.12% when refluxed at 60°C for 2 hours. researchgate.net This process led to the formation of four distinct degradation products. researchgate.net The primary degradation pathways identified were the hydrolysis of the ester and cyano functional groups of the Febuxostat molecule. researchgate.net

Conversely, another study found Febuxostat to be stable under acid hydrolytic and neutral photolytic conditions but showed significant degradation under alkaline/neutral hydrolytic, alkaline/acidic photolytic, and oxidative conditions. nih.gov This particular study identified a total of eight degradation products. nih.gov

The variance in findings across different studies can be attributed to the specific experimental conditions employed, such as the concentration of reagents, temperature, and duration of exposure.

The following tables summarize the findings from forced degradation studies on Febuxostat, offering a comparative look at its stability under different stress conditions as reported in the literature.

Table 1: Summary of Febuxostat Degradation Under Various Stress Conditions

| Stress Condition | Observation | Degradation Products Formed | Reference |

|---|---|---|---|

| Acid Hydrolysis | Labile | Four products resulting from hydrolysis of ester and cyano groups. | researchgate.net |

| Alkaline Hydrolysis | Significant Degradation | Eight degradation products identified in total across all conditions. | nih.gov |

| Neutral Hydrolysis | Significant Degradation | Eight degradation products identified in total across all conditions. | nih.gov |

| Oxidative | Significant Degradation | Eight degradation products identified in total across all conditions. | nih.gov |

| Thermal | Stable | - | researchgate.netnih.gov |

| Photolytic (Neutral) | Stable | - | nih.gov |

Table 2: Detailed Findings of Acid Hydrolysis Study on Febuxostat

| Parameter | Value | Reference |

|---|---|---|

| Condition | Acid Hydrolysis | researchgate.net |

| Temperature | 60°C (Reflux) | researchgate.net |

| Duration | 2 hours | researchgate.net |

| Total Degradation | 21.12% | researchgate.net |

Emerging Research Directions and Advanced Perspectives

Development of Green Chemistry Approaches in Synthesis

The principles of green chemistry are being integrated into the synthesis of Febuxostat and its intermediates to minimize the environmental impact of its production. This involves a concerted effort to reduce the use of hazardous materials and to optimize resource efficiency.

A significant advancement in the synthesis of Febuxostat and its derivatives is the move away from highly toxic reagents. google.com Traditional synthetic routes sometimes employed substances like potassium cyanide, which pose significant environmental and safety risks. google.com Newer, greener methods focus on replacing such hazardous materials with safer alternatives. For instance, processes have been developed that avoid the use of corrosive reagents like trifluoroacetic acid, opting instead for milder and more manageable chemicals. google.compatsnap.com

The choice of solvents is another critical aspect of green chemistry in pharmaceutical manufacturing. Research is ongoing to replace hazardous solvents with more benign alternatives. The use of greener solvents not only reduces the environmental footprint but also enhances the safety of the manufacturing process.

| Traditional Reagent/Solvent | Greener Alternative | Benefit |

| Potassium Cyanide | Less toxic cyano-group sources | Reduced toxicity and environmental hazard |

| Trifluoroacetic Acid | Milder acids or alternative catalysts | Reduced corrosiveness and safer handling |

| Halogenated Solvents | Ethanol (B145695), Acetonitrile, Water | Lower environmental impact and improved worker safety |

This table provides a summary of greener alternatives to traditional reagents and solvents in the synthesis of Febuxostat and its intermediates.

The pharmaceutical industry is a significant generator of waste, with a large portion being solvent waste. copadata.com Consequently, there is a strong emphasis on solvent recycling and waste minimization in the production of Febuxostat and its intermediates. pharmatimes.com Strategies such as the segregation of solvent waste streams allow for the recovery and reuse of solvents, which in turn reduces both the consumption of fresh solvents and the volume of waste requiring disposal. pharmatimes.com

Computational Chemistry and Molecular Modeling Studies

Computational tools are playing an increasingly important role in understanding the chemical and physical properties of Febuxostat and its related compounds at a molecular level. These in-silico methods offer predictive insights that can guide experimental work, saving time and resources.

Conformational analysis of Febuxostat and its isomers, including the Isopropyl Isomer Ethyl Ester, provides valuable insights into their three-dimensional structures and flexibility. pjbmb.org.pk Understanding the stable conformations of these molecules is crucial for predicting their interactions with biological targets and for explaining the formation of different crystalline forms (polymorphs). mdpi.com Computational studies have been used to determine the minimum potential energy conformations of Febuxostat, which represent the most stable spatial arrangements of the molecule. pjbmb.org.pk This information is vital for structure-activity relationship studies and for the design of new drug candidates with improved properties. researchgate.net Molecular dynamics simulations further allow for the study of the dynamic behavior of these molecules and their interactions with their environment over time. nih.gov

Novel Analytical Approaches for Impurity Monitoring

The detection and quantification of impurities are of paramount importance in ensuring the quality and safety of pharmaceutical products. For Febuxostat, and by extension its intermediates like the Isopropyl Isomer Ethyl Ester, advanced analytical techniques are being developed for comprehensive impurity profiling.

Modern analytical methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are instrumental in the identification and characterization of process-related impurities and degradation products. nih.govwisdomlib.org These techniques offer high sensitivity and selectivity, allowing for the detection of impurities at very low levels. researchgate.net The development of stability-indicating HPLC methods is particularly important for assessing the purity of the drug substance under various stress conditions. tandfonline.com

The implementation of Quality by Design (QbD) principles in analytical method development ensures that the methods are robust and reliable for their intended purpose. nih.gov These advanced analytical strategies are essential for maintaining stringent quality control throughout the manufacturing process of Febuxostat and for ensuring that any potential impurities are identified and controlled. derpharmachemica.com

| Analytical Technique | Application in Impurity Monitoring |

| RP-HPLC | Separation and quantification of known and unknown impurities. |

| LC-MS/MS | Identification and structural elucidation of impurities. |

| UPLC | Rapid and high-resolution separation of impurities. researchgate.net |

| Q-TOF Mass Spectrometry | Accurate mass measurements for precise impurity identification. nih.gov |

This table summarizes novel analytical approaches and their applications in monitoring impurities of Febuxostat and its related compounds.

Solid-State Chemistry and Polymorphism Studies

The solid-state properties of active pharmaceutical ingredients (APIs) and their intermediates or impurities are critical in drug development and manufacturing. These properties, including crystallinity and polymorphism, can significantly influence the stability, solubility, and bioavailability of a drug substance. While extensive research has been conducted on the polymorphic forms of Febuxostat, specific, publicly available studies on the solid-state chemistry and polymorphism of its impurity, Febuxostat Isopropyl Isomer Ethyl Ester, are not extensively documented. pharmtech.comnih.gov

Polymorphism refers to the ability of a solid material to exist in more than one crystal lattice arrangement. Different polymorphs of the same compound can exhibit distinct physicochemical properties. For an impurity like this compound, understanding its solid-state characteristics is important for several reasons:

Isolation and Purification: Knowledge of the crystalline nature of the impurity aids in developing effective crystallization-based purification methods to remove it from the main API.

Analytical Method Development: The solid-state form of the impurity can affect its behavior in various analytical techniques, such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Characterizing the impurity's solid form is crucial for developing accurate and robust analytical methods for its detection and quantification.

Stability: The crystalline form can impact the chemical and physical stability of the impurity, which in turn can affect the stability of the drug product.

Given the absence of specific data, a general approach to studying the solid-state chemistry of this compound would involve standard analytical techniques used in pharmaceutical sciences.

Hypothetical Solid-State Characterization of this compound

| Analytical Technique | Purpose | Potential Findings |

| Powder X-ray Diffraction (PXRD) | To identify the crystalline or amorphous nature of the solid and to characterize different polymorphic forms. | A unique PXRD pattern would confirm the crystalline structure. The presence of multiple patterns under different crystallization conditions would indicate polymorphism. |

| Differential Scanning Calorimetry (DSC) | To determine the melting point, heat of fusion, and to detect polymorphic transitions. | A sharp endothermic peak would indicate the melting point of a crystalline form. Multiple thermal events could suggest the presence of different polymorphs or solvates. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability and to detect the presence of solvates or hydrates. | A weight loss step at a specific temperature would indicate the loss of solvent or water molecules, suggesting the formation of a solvate or hydrate. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and to detect differences in hydrogen bonding and molecular conformation between polymorphs. | Different polymorphs would likely exhibit subtle but measurable differences in their vibrational spectra. |

| Microscopy (e.g., Polarized Light Microscopy, Scanning Electron Microscopy) | To observe the crystal habit and morphology. | Different crystal habits (e.g., needles, plates, prisms) could be indicative of different polymorphic forms. |

Should different polymorphic forms of this compound be identified, further studies would be necessary to evaluate their relative stability and interconversion potential under various conditions of temperature, humidity, and mechanical stress.

Industrial Scale-Up Considerations in Synthesis Research

The synthesis of any pharmaceutical compound on an industrial scale presents a unique set of challenges that are not always apparent at the laboratory bench scale. For an impurity like this compound, which is an intermediate in the synthesis of the Febuxostat Isopropyl Isomer impurity, its controlled synthesis or, more commonly, the control of its formation during the synthesis of the API, is of paramount importance. pharmaffiliates.compharmaffiliates.comresearchgate.netchemicalbook.comcymitquimica.com

The formation of this compound can occur as a byproduct during the synthesis of Febuxostat, particularly if there is a transesterification reaction or if related starting materials are present. derpharmachemica.comnewdrugapprovals.org The industrial scale-up considerations for managing this impurity would focus on process optimization and control.

Key Considerations for Industrial Scale-Up:

| Consideration | Description |

| Process Chemistry and Route Selection | The chosen synthetic route for Febuxostat should be robust and minimize the formation of impurities. This includes the careful selection of solvents, reagents, and reaction conditions to disfavor the formation of the isopropyl isomer ethyl ester. For instance, avoiding the use of ethanol if an isopropyl ester is a key intermediate could prevent transesterification. |

| Raw Material Control | The purity of starting materials and intermediates is critical. Impurities in the raw materials can carry through the synthesis and lead to the formation of undesired byproducts. Strict specifications for all raw materials must be established and adhered to. |

| Process Parameter Optimization | Critical process parameters (CPPs) such as temperature, pressure, reaction time, and stoichiometry of reactants must be carefully controlled to ensure consistent product quality and minimize impurity formation. Design of Experiments (DoE) can be a valuable tool for optimizing these parameters. |

| Purification Strategy | An effective and scalable purification method is essential to remove any formed this compound from the final API. This typically involves crystallization, which must be optimized for yield, purity, and crystal size distribution. The choice of solvent, cooling profile, and agitation are critical factors. |

| Process Safety | A thorough process safety assessment is required before scaling up any chemical synthesis. This includes identifying potential hazards such as runaway reactions, handling of toxic or flammable materials, and ensuring that appropriate control measures are in place. newdrugapprovals.org |

| Environmental Considerations | The environmental impact of the manufacturing process must be considered. This includes minimizing waste generation, selecting greener solvents, and ensuring proper disposal of all waste streams. The use of highly toxic reagents like cyanide salts should be avoided if possible. newdrugapprovals.org |

| Regulatory Compliance | All aspects of the manufacturing process, from raw material sourcing to final product testing, must comply with Good Manufacturing Practices (GMP) and other relevant regulatory guidelines. The presence and level of any impurity must be justified and controlled within acceptable limits as defined by regulatory bodies like the ICH. |

| Cost-Effectiveness | The overall process must be economically viable. This involves optimizing reaction yields, minimizing the use of expensive reagents, and designing an efficient and high-throughput process. |

In the context of this compound, industrial scale-up research would likely focus on developing a deep understanding of the reaction mechanisms that lead to its formation and then implementing robust control strategies to keep its levels consistently below the required regulatory thresholds in the final Febuxostat drug substance.

Q & A

Q. What advanced NMR techniques resolve overlapping signals in complex ester mixtures?

- Methodological Answer : Employ 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For diastereomers, NOESY can differentiate spatial arrangements, as applied in β-ketocarboxylic ester studies .

Data Contradictions and Resolution

- Evidence Conflict : While L-tyrosine esters adopt U-shaped conformations , computational models may predict alternate packing. Resolve discrepancies by cross-validating SCXRD data with molecular dynamics simulations.

- Synthesis Yield Variability : Differences in esterification yields (e.g., 45% in tyrosine esters vs. higher yields in nitrobenzylideneacetoacetic esters ) suggest solvent and catalyst optimization are critical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.